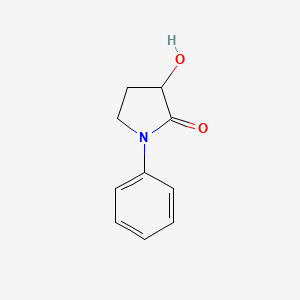

3-Hydroxy-1-phenyl-2-pyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-hydroxy-1-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c12-9-6-7-11(10(9)13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |

InChI Key |

MGTFMXUHCLPQIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Hydroxy 1 Phenyl 2 Pyrrolidinone

Functional Group Transformations

The presence of a hydroxyl group and a lactam (cyclic amide) in 3-hydroxy-1-phenyl-2-pyrrolidinone allows for a variety of functional group interconversions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

The secondary hydroxyl group at the C3 position of this compound is a prime site for oxidation. This transformation would yield the corresponding dicarbonyl compound, 1-phenylpyrrolidine-2,3-dione (B6264925). While direct oxidation of this compound is not extensively documented in readily available literature, the oxidation of similar systems suggests its feasibility. For instance, the air oxidation of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one in the presence of a strong base has been shown to produce the corresponding 3-hydroxylated derivative, indicating that the reverse reaction, the oxidation of the 3-hydroxy compound, is a viable pathway to the 2,3-dione. nih.gov

The synthesis of pyrrolidine-2,3-diones from related 3-hydroxy-3-pyrroline-2-one precursors is well-established, further supporting the potential for the oxidation of this compound. beilstein-journals.orgbeilstein-journals.orgresearchgate.netscispace.comscilit.com Common oxidizing agents for converting secondary alcohols to ketones, such as Swern oxidation (dimethyl sulfoxide, oxalyl chloride), Dess-Martin periodinane, or chromate-based reagents, could potentially be employed for this transformation. The resulting 1-phenylpyrrolidine-2,3-dione would be a highly reactive intermediate, prone to further reactions at the newly formed carbonyl group.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. libretexts.org This two-step process allows for the introduction of a wide variety of nucleophiles at the C3 position with inversion of configuration. libretexts.org

Alternatively, direct substitution can be achieved under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water). libretexts.org For example, treatment with strong hydrohalic acids (HCl, HBr, HI) could lead to the formation of the corresponding 3-halo-1-phenyl-2-pyrrolidinone. However, the harsh acidic conditions might cause unwanted side reactions. libretexts.org

Milder reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also commonly used to convert secondary alcohols to the corresponding chlorides and bromides. libretexts.org Another important method is the Mitsunobu reaction, which allows for the substitution of the hydroxyl group with a variety of nucleophiles under mild conditions with inversion of stereochemistry. libretexts.org

Formation of Novel Pyrrolidinone Analogues

This compound is a valuable starting material for the synthesis of more complex and substituted pyrrolidinone derivatives, including pyrrolidine-2,3-diones and other analogues with diverse substitution patterns.

Synthesis of Pyrrolidine-2,3-dione (B1313883) Derivatives

A significant application of compounds structurally related to this compound is the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Research has shown that 4-acetyl-3-hydroxy-3-pyrroline-2-ones react with aliphatic amines in ethanol (B145695) to produce a library of these dione (B5365651) derivatives. beilstein-journals.orgbeilstein-journals.org These products exist in an enamine form, stabilized by an intramolecular hydrogen bond. beilstein-journals.org The reaction is proposed to proceed through a nucleophilic attack of the amine on the C3-position of the pyrrolinone ring. beilstein-journals.org

| Starting Material | Amine | Product |

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrroline-2-one | Methylamine | 4-(1-(methylamino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione |

| 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-3-pyrroline-2-one | Benzylamine (B48309) | 4-(1-(benzylamino)ethylidene)-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione |

| 4-acetyl-3-hydroxy-1-(4-chlorophenyl)-5-phenyl-3-pyrroline-2-one | 4-Methoxybenzylamine | 4-(1-((4-methoxybenzyl)amino)ethylidene)-1-(4-chlorophenyl)-5-phenylpyrrolidine-2,3-dione |

Table 1: Examples of Pyrrolidine-2,3-dione Synthesis

This synthetic strategy highlights the utility of the 3-hydroxy-pyrrolinone core in building more complex heterocyclic systems with potential biological activity.

Exploration of Diverse Substitutions on the Pyrrolidinone Ring

The pyrrolidinone scaffold allows for a wide range of substitutions, leading to a diverse array of analogues. While not always starting directly from this compound, these synthetic methods showcase the versatility of the pyrrolidinone ring.

For instance, 1,5-substituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and anilines or benzylamines. nih.gov This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) followed by in situ lactamization. nih.gov

Furthermore, the synthesis of all-cis 2,3,4,5-substituted pyrrolidine (B122466) derivatives has been achieved starting from serine. unirioja.es This enantiospecific synthesis demonstrates the potential for creating highly functionalized and stereochemically complex pyrrolidine structures. General methods for pyrrolidine synthesis also provide access to a wide variety of substituted derivatives. organic-chemistry.org These approaches underscore the chemical tractability of the pyrrolidinone ring and its potential for generating novel molecular architectures.

Reaction Mechanism Studies in Derivatization

The derivatization of this compound is a key strategy for modifying its properties and developing new chemical entities. Understanding the underlying reaction mechanisms is crucial for controlling reaction outcomes, optimizing conditions, and achieving desired stereoselectivity. Mechanistic studies have focused on reactions involving the hydroxyl group and the formation of the substituted pyrrolidinone ring itself.

Etherification via Williamson Ether Synthesis

The conversion of the 3-hydroxy group to an ether is commonly achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The mechanism involves two principal steps:

Deprotonation: The hydroxyl group of this compound is first deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. khanacademy.org The choice of a strong base is critical as alcohols are generally weak acids.

Nucleophilic Attack: The newly formed alkoxide ion then attacks a primary alkyl halide (or a sulfonate ester like a tosylate or mesylate) in a single, concerted step. wikipedia.orgmasterorganicchemistry.com This backside attack on the electrophilic carbon of the alkylating agent results in the displacement of the leaving group (e.g., a halide ion) and the formation of the C-O-C ether linkage. libretexts.org

The reaction is stereospecific, leading to an inversion of configuration at the electrophilic carbon of the alkylating agent. For the reaction to be efficient, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions (E2), which are favored with secondary and tertiary halides due to steric hindrance. masterorganicchemistry.comkhanacademy.org

Interactive Table: Key Aspects of Williamson Ether Synthesis Mechanism for this compound

| Feature | Description | Relevance to Derivatization |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) wikipedia.org | A one-step, concerted mechanism. |

| Nucleophile | The alkoxide of this compound. | Formed by deprotonation with a strong base (e.g., NaH). khanacademy.org |

| Electrophile | Primary alkyl halide or sulfonate (e.g., CH₃I, R-OTs). | The substrate that undergoes nucleophilic attack. |

| Key Step | Backside attack of the alkoxide on the electrophilic carbon. libretexts.org | Leads to inversion of stereochemistry at the alkyl halide center. |

| Side Reactions | E2 Elimination. | Becomes significant with sterically hindered (secondary/tertiary) alkyl halides. masterorganicchemistry.com |

Esterification via O-Acylation

The synthesis of ester derivatives from this compound, a process known as O-acylation, is another fundamental derivatization. The mechanism typically involves nucleophilic acyl substitution. A common method employs an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. nih.gov

The mechanism can be described as follows:

Activation/Deprotonation: A base, often a non-nucleophilic amine like pyridine (B92270) or a carbonate salt like K₂CO₃, deprotonates the 3-hydroxy group. nih.gov This enhances the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. This forms a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion or a carboxylate ion).

Alternatively, under acidic conditions, the carbonyl oxygen of the acylating agent can be protonated, which activates it towards nucleophilic attack by the neutral hydroxyl group of the pyrrolidinone. nih.gov

Interactive Table: General Mechanism of Base-Promoted O-Acylation

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | A base (e.g., Pyridine, K₂CO₃) removes the proton from the 3-OH group. | Formation of the nucleophilic alkoxide of this compound. |

| 2. Nucleophilic Attack | The alkoxide attacks the carbonyl carbon of the acylating agent (e.g., R-COCl). | Tetrahedral carbonyl intermediate. |

| 3. Elimination | The intermediate collapses, and the leaving group (e.g., Cl⁻) is expelled. | Formation of the final ester product. |

Mechanism of Multicomponent Reactions for Analog Synthesis

While not a derivatization of the pre-formed this compound, multicomponent reactions (MCRs) provide a powerful tool for generating a library of structurally related, derivatized compounds in a single step. One studied mechanism involves the reaction of an aromatic aldehyde, an amine (like aniline), and a β-ketoester (like sodium diethyl oxalacetate) in the presence of an acid catalyst. nih.gov

The plausible mechanism unfolds as:

Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and the amine to form a Schiff base (imine), which is then protonated to an electrophilic iminium ion. nih.gov

Enol Formation: Simultaneously, the β-ketoester tautomerizes to its enol form in the acidic medium. nih.gov

C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion, creating a new carbon-carbon bond and forming a key intermediate.

Stereochemistry and Chiral Aspects of 3 Hydroxy 1 Phenyl 2 Pyrrolidinone Systems

Absolute Configuration Determination

The absolute configuration of the stereogenic center in 3-Hydroxy-1-phenyl-2-pyrrolidinone, designated as either (R) or (S), is a critical parameter that defines its specific enantiomeric form. ontosight.ai Determining this configuration is essential for understanding its interaction with other chiral environments and for its application in stereospecific processes. Several analytical methods are employed to unambiguously assign the absolute configuration of such chiral molecules.

One of the most definitive methods is single-crystal X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density of the molecule in its crystalline state, allowing for the direct visualization of the spatial arrangement of its atoms and thus an unambiguous assignment of the absolute configuration.

Spectroscopic methods are also invaluable, particularly Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. A well-established approach for chiral alcohols is the Mosher ester analysis. researchgate.net In this method, the chiral alcohol (this compound) is reacted with the (R)- and (S)-enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for each diastereomer, the absolute configuration of the original alcohol can be deduced. researchgate.net

Another important technique is the measurement of specific optical rotation . Enantiomers rotate plane-polarized light in equal but opposite directions. While this method can distinguish between enantiomers, it does not directly provide the (R) or (S) assignment without comparison to a standard of known configuration. ontosight.ai

Table 1: Methods for Determining Absolute Configuration

| Method | Principle | Outcome |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides a definitive 3D molecular structure and absolute stereochemistry. |

| Mosher Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) and analysis of ¹H NMR chemical shift differences. researchgate.net | Allows for the assignment of (R) or (S) configuration based on predictable shielding/deshielding effects. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separates enantiomers and allows for their quantification, but requires a reference standard for absolute configuration assignment. researchgate.net |

| Optical Rotation | Measurement of the angle of rotation of plane-polarized light by a chiral compound in solution. ontosight.ai | Indicates optical activity and distinguishes between enantiomers (e.g., (+) vs. (-)), but does not directly yield the (R)/(S) label. ontosight.airesearchgate.net |

Impact of Chirality on Molecular Interactions

The specific (R) or (S) configuration of this compound dictates its three-dimensional shape, which in turn governs how it interacts with its environment at a molecular level. Chirality is a key factor influencing physicochemical properties and intermolecular interactions, which are fundamental to crystal engineering, material science, and pharmacology. beilstein-journals.orgnih.gov

The spatial orientation of the hydroxyl (-OH) and phenyl (-C₆H₅) groups relative to the pyrrolidinone ring creates a unique stereoelectronic profile for each enantiomer. This affects how the molecule packs in a crystal lattice and the types of non-covalent interactions it can form. nih.gov Key interactions influenced by chirality include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the lactam is a hydrogen bond acceptor. The specific stereochemistry will determine the optimal geometry for forming intermolecular hydrogen bonds, influencing crystal structure and properties like melting point and solubility. In related chiral pyrrolidinone systems, hydrogen bonding between amide groups and the oxopyrrolidine group can form infinite chains that define the crystal structure. nih.gov

Van der Waals Forces and Steric Hindrance: The bulky phenyl group creates significant steric hindrance. Its orientation will affect how closely molecules can pack, influencing the density and stability of the crystalline form. nih.gov

The consequence of these chiral-dependent interactions is that the two enantiomers of this compound can exhibit different physical properties, such as distinct crystal structures (polymorphism), melting points, and solubilities in chiral solvents. Furthermore, the interaction with other chiral molecules, such as biological receptors or enzymes, will be stereospecific, meaning one enantiomer will typically bind more strongly or elicit a different response than the other. ontosight.ainih.gov

Table 2: Chirality-Dependent Molecular Interactions

| Interaction Type | Description | Consequence of Chirality |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The specific 3D arrangement of the -OH and C=O groups determines the geometry and strength of intermolecular hydrogen bond networks, affecting crystal packing. nih.gov |

| Steric Interactions | Repulsive forces that arise when atoms are brought too close together. | The orientation of the phenyl group dictates molecular shape and how molecules can approach each other, influencing packing efficiency. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The relative orientation of phenyl rings in the crystal lattice is dependent on the absolute configuration, affecting supramolecular architecture. nih.gov |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The overall molecular dipole moment is dependent on the substituent arrangement, influencing intermolecular forces. |

Chiral Auxiliary Applications in Synthesis

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com After guiding the formation of a new stereocenter, the auxiliary is removed and can often be recovered for reuse. chemeurope.comsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

The structural features of this compound make it a potential candidate for use as a chiral auxiliary. Key characteristics include:

Defined Stereocenter: It possesses a single, well-defined stereogenic center at C3.

Rigid Ring Structure: The five-membered lactam ring provides a degree of conformational rigidity, which helps to create a predictable steric environment.

Functional Groups for Attachment: The hydroxyl group can be used to attach the auxiliary to a prochiral substrate via an ester or ether linkage.

In a hypothetical application, a prochiral substrate would be attached to the hydroxyl group of a single enantiomer of this compound. The bulky phenyl group and the rigid pyrrolidinone ring would then sterically block one face of the reactive substrate. A subsequent reaction, such as an alkylation or an aldol (B89426) reaction, would therefore proceed with high diastereoselectivity, as the incoming reagent would be forced to approach from the less hindered face. wikipedia.org This principle is similar to that used by well-established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine. wikipedia.orgchemeurope.com Evans' auxiliaries, for instance, use substituents on an oxazolidinone ring to direct alkylation reactions. chemeurope.com Similarly, pseudoephenamine amides use the steric influence of their substituents to achieve highly selective alkylations. nih.gov After the desired stereoselective transformation, the bond connecting the product to the auxiliary would be cleaved, releasing the enantiomerically enriched product and regenerating the auxiliary. sigmaaldrich.comsigmaaldrich.com

Table 3: Comparison of this compound to Established Chiral Auxiliaries

| Feature | This compound (Potential) | Evans' Oxazolidinones chemeurope.com | Pseudoephedrine/Pseudoephenamine nih.gov |

| Core Structure | Pyrrolidinone (γ-lactam) | Oxazolidinone | Amino alcohol |

| Stereocenter(s) | One (at C3) | Two (at C4, C5) | Two |

| Attachment Point | Hydroxyl group (forms ester/ether) | Amide nitrogen (forms imide) | Amine (forms amide) |

| Stereodirecting Group(s) | Phenyl group, pyrrolidinone ring | Substituents at C4 and C5 | Phenyl and methyl groups |

| Removal | Hydrolysis of ester/ether | Hydrolysis or reductive cleavage of amide | Hydrolysis or reductive cleavage of amide nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal tool in quantum chemistry for studying the electronic structure of many-body systems. Its application to 3-Hydroxy-1-phenyl-2-pyrrolidinone and related compounds allows for the detailed examination of reaction mechanisms and thermodynamic properties.

Elucidation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms, identifying intermediate structures, and characterizing the transition states that connect them. While specific DFT studies on the reaction pathways of this compound are not extensively documented, the principles can be inferred from studies on similar heterocyclic systems. For instance, DFT has been successfully employed to investigate the stereoselective synthesis of cyclobutanes from pyrrolidines, where the mechanism involves the formation of 1,4-biradical intermediates. acs.org The rate-determining step in such reactions, often the cleavage of C-N bonds, can be precisely modeled to understand the energetics and stereochemical outcomes. acs.org

In the context of synthesizing substituted pyrrolidinones, DFT calculations can predict the favorability of different reaction pathways. For example, in multicomponent reactions leading to polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, the reaction proceeds through several intermediates, including imines and enols. nih.gov DFT can be used to calculate the activation energies for each step, identifying the most probable reaction sequence and the factors influencing the reaction rate, such as the electronic effects of substituents. nih.gov A possible reaction mechanism for the formation of a related pyrrolidine-2,3-dione (B1313883) from a 3-pyrroline-2-one (B142641) and an aliphatic amine has been proposed based on DFT calculations, which indicated that kinetic selectivity is more critical than thermodynamic selectivity in determining the major product. nih.gov

Thermodynamic Stability and Tautomerism Analysis

DFT is a valuable tool for assessing the relative thermodynamic stabilities of different isomers and tautomers of a molecule. For molecules containing both hydroxyl and carbonyl groups, such as this compound, the possibility of keto-enol tautomerism exists. This phenomenon is critical as the dominant tautomer can significantly influence the molecule's chemical and biological properties. researchgate.netfrontiersin.org

A theoretical study on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are structurally related to the target compound, utilized DFT to investigate their tautomeric equilibrium. nih.gov The calculations revealed that the energy difference between the tautomers is small, and the transformation between them has a low activation barrier, suggesting a dynamic equilibrium in solution. nih.gov Specifically, the study showed that one tautomer was more stable than the other by a narrow margin of 1.3 kcal·mol⁻¹ in the gas phase and 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model. nih.gov The low potential barrier for the transformation (0.5 kcal·mol⁻¹ in the gas phase and 1.0 kcal·mol⁻¹ in ethanol) was attributed to an intramolecular hydrogen transfer. nih.gov This type of analysis would be directly applicable to this compound to determine the relative populations of its keto and enol forms under different conditions.

Table 1: Theoretical Energy Differences and Activation Barriers for Tautomerism in a Related 3-Hydroxy-3-pyrroline-2-one Derivative

| Parameter | Gas Phase (kcal·mol⁻¹) | Ethanol Solvent Model (kcal·mol⁻¹) |

| Energy Difference (ΔE) | 1.3 | 0.4 |

| Activation Barrier (Ea) | 0.5 | 1.0 |

| Data sourced from a DFT study on a substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Conformational Flexibility Studies

Solvation Effects on Molecular Behavior

The solvent environment can significantly influence the structure, dynamics, and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a detailed picture of these interactions. The self-consistent reaction field (SCRF) model, often used in conjunction with DFT, can also account for solvent effects on properties like dimer formation. nih.gov For this compound, MD simulations in different solvents could elucidate how solvation affects its conformational preferences and the stability of its tautomeric forms.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. researchgate.net These models are valuable in medicinal chemistry for predicting the properties of new compounds and guiding the design of molecules with desired characteristics. nih.gov

For pyrrolidinone derivatives, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict their biological activities. For example, 3D-QSAR models have been created for pyrrolidinone derivatives as potential acetylcholinesterase inhibitors, with high correlation coefficients (R²) and predictive abilities (Q²), indicating the robustness of the models. nih.gov Similarly, QSAR studies on pyrrolidine (B122466) derivatives as Mcl-1 inhibitors have yielded models with good stability and predictability. nih.gov These studies typically involve aligning a series of related compounds and using statistical methods to correlate their 3D fields (e.g., steric, electrostatic) with their biological activity. mdpi.com While a specific QSPR model for this compound has not been reported, the methodologies applied to other pyrrolidinones could be readily adapted to predict its properties, such as solubility, lipophilicity, or potential biological activities, based on its calculated molecular descriptors.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Research into derivatives of the 3-hydroxy-3-pyrrolin-2-one core has demonstrated their potential as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov A virtual screening workflow, which included molecular docking, successfully identified compounds with this scaffold that exhibited inhibitory activity in the low micromolar range. nih.gov The docking analysis revealed that these molecules can fit well within the mPGES-1 binding site, forming a variety of interactions, including hydrogen bonds and pi-pi stacking, with key amino acid residues. nih.gov

Docking studies on other pyrrolidine derivatives have also highlighted their potential to interact with various biological targets. For instance, phenyl ketone derivatives of pyrrolidine have been docked into the active site of poly(ADP-ribose) polymerase-1 (PARP-1), revealing key interactions with amino acid residues like Gly-863, Ser-904, and Glu-988. nih.gov Similarly, spiro[pyrrolidine-3,3-oxindoles] have been computationally evaluated for their binding to histone deacetylase 2 (HDAC2). nih.gov

While specific docking data for this compound is not extensively detailed in the provided results, the findings for structurally similar compounds suggest that the 3-hydroxy-2-pyrrolidinone (B82130) core is a promising scaffold for designing molecules that can interact with specific protein binding sites. The presence of the hydroxyl group and the phenyl ring offers potential hydrogen bonding and aromatic stacking interactions, respectively, which are crucial for molecular recognition.

Table 1: Molecular Docking Interactions of Related Pyrrolidinone Derivatives

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 3-hydroxy-3-pyrrolin-2-one derivatives | mPGES-1 | Asp49, Ser127, Thr131, Gln36, Arg38, His53, Arg52, Tyr130, Phe44 | Polar interactions, H-bonds, π–π and π-cation contacts. nih.gov |

| Phenyl ketone pyrrolidine derivatives | PARP-1 | Gly-863, Ser-904, Glu-988 | Binding interactions. nih.gov |

| Spiro[pyrrolidine-3,3-oxindoles] | HDAC2 | Not specified | Probable binding interactions. nih.gov |

| N-ethyl-N-methyl benzenesulfonamides with a 5-amino-3-cyano-2-oxopyrrolidine core | Dihydrofolate reductase (DHFR) | Not specified | Binding to the enzyme. nih.gov |

This table presents data for derivatives and related structures to illustrate the potential interactions of the pyrrolidinone scaffold.

Quantum Chemistry Calculations for Reactivity Descriptors

Quantum chemistry calculations offer a powerful lens through which to examine the intrinsic electronic properties of a molecule, providing insights into its stability, reactivity, and potential reaction mechanisms. For this compound and its analogs, these calculations are crucial for understanding their chemical behavior.

Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, DFT calculations have been used to explore the reaction mechanism between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine. nih.gov These studies can elucidate the most favorable reaction pathways and determine whether a reaction is under kinetic or thermodynamic control. nih.gov

A key aspect of quantum chemical analysis is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For a related compound, 3-(2-Hydroxyphenyl)-1-phenyl propanone, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. researchgate.net

Furthermore, these calculations can provide information on various reactivity descriptors. The molecular electrostatic potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface, indicating the regions most susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to investigate the interactions between donor and acceptor orbitals, providing a deeper understanding of intramolecular bonding and charge delocalization. researchgate.net

Table 2: Quantum Chemistry Methodologies Applied to Related Pyrrolidinone Structures

| Computational Method | Basis Set | Properties Calculated | Reference |

| Density Functional Theory (DFT) | B3LYP/6-311++G(2d,p)//B3LYP/6-31+G(d,p) | Reaction mechanism, transition states, relative energies | nih.gov |

| Density Functional Theory (DFT) | B3LYP with 6-311++G(d,p) | Molecular geometry, bond lengths, bond angles, atomic charges, HOMO-LUMO energy gap, NBO analysis, MEP | researchgate.net |

| Ab initio calculations | HF/6-311G** and B3LYP/6-311G** | Structure, atomic charges, natural bond orbital, thermodynamic functions | semanticscholar.org |

| Time-Dependent Density Functional Theory (TD-DFT) | Not specified | Electronic absorption spectra | semanticscholar.org |

This table illustrates the computational methods used to study compounds with similar structural features, providing a basis for understanding the theoretical investigation of this compound.

Structure Activity Relationship Sar Studies in 3 Hydroxy 1 Phenyl 2 Pyrrolidinone Derivatives

Correlating Structural Modifications with Functional Attributes

SAR studies on derivatives of the 2-pyrrolidinone (B116388) core have revealed critical insights into how chemical modifications translate to biological activity. While direct and extensive research on 3-Hydroxy-1-phenyl-2-pyrrolidinone is limited, studies on structurally related compounds, such as polysubstituted 3-hydroxy-3-pyrroline-2-ones and other pyrrolidinone derivatives, provide a strong basis for inferring its SAR.

Research into polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has highlighted their potential as antioxidant agents. nih.gov A study on a series of these compounds demonstrated that substitutions on the phenyl ring at the 1-position and at the 5-position significantly impact their radical scavenging activity. nih.gov For instance, the presence of an electron-donating group, such as a methyl group on the phenyl ring at the 5-position, was found to enhance the antioxidant capacity. nih.gov This suggests that modifications to the N-phenyl ring of this compound could similarly modulate its biological effects.

In a different context, the investigation of pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 has underscored the importance of specific substituents. nih.gov The studies revealed that halogen-substituted benzoyl and phenyl groups at positions 4 and 5 of a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core were crucial for inhibitory activity. nih.gov Furthermore, a bulky group, such as a benzyl (B1604629) substitution at the nitrogen atom (R1 position), was found to be a key requirement for the inhibition of the target enzyme. nih.gov This indicates that both the nature and position of substituents on the pyrrolidinone ring and its appendages are critical determinants of biological function.

The stereochemistry of the pyrrolidinone ring also plays a pivotal role in its biological activity. The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for precise spatial orientation of substituents, which can lead to differential binding to enantioselective proteins and, consequently, varied biological profiles. unipa.it

The table below summarizes the observed effects of structural modifications on the biological activity of related pyrrolidinone derivatives, which can be extrapolated to hypothesize the SAR of this compound.

| Structural Modification | Observed Effect on Biological Activity (in related compounds) | Potential Implication for this compound |

| Substitution on N-phenyl ring | Electron-donating groups can enhance antioxidant activity. nih.gov | Introduction of electron-donating or withdrawing groups on the phenyl ring could modulate its potency for a given target. |

| Substitution at C5-position | Aromatic or substituted aromatic groups can be crucial for activity. nih.gov | The nature of the substituent at the C5-position is likely a key determinant of biological function. |

| Substitution at C3-position | The 3-hydroxyl group is essential for certain inhibitory activities. nih.gov | The hydroxyl group is a critical pharmacophoric feature. |

| Stereochemistry | Different stereoisomers exhibit distinct biological profiles due to specific protein binding. unipa.it | The stereochemistry at the C3 position will likely have a significant impact on activity. |

Identification of Key Structural Motifs for Molecular Recognition

Based on the analysis of related compounds, several key structural motifs can be identified as crucial for the molecular recognition of this compound derivatives. These motifs form the basis of a pharmacophore model, which is essential for designing new molecules with desired biological activities.

A pharmacophore model for related pyrrolidinone inhibitors has been proposed to include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov In the case of this compound, the following motifs are likely to be of high importance:

The 3-hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the amino acid residues in the binding pocket of a target protein. Studies on pyrrolidine-2,3-dione (B1313883) inhibitors have confirmed the necessity of the 3-hydroxyl group for their inhibitory effect. nih.gov

The Lactam Carbonyl Group: The oxygen atom of the carbonyl group in the pyrrolidinone ring is a strong hydrogen bond acceptor, another critical point for interaction with biological targets.

The N-phenyl Ring: This aromatic ring can engage in hydrophobic and π-π stacking interactions with the target protein. The electronic properties of this ring, modulated by substituents, can fine-tune the binding affinity.

The Pyrrolidinone Ring: This heterocyclic core serves as a rigid scaffold that holds the key functional groups in a specific three-dimensional orientation, which is vital for effective binding to a receptor or enzyme. unipa.it

The spatial arrangement of these key features is critical. For instance, a pharmacophore model for Inositol 1,4,5-Trisphosphate Receptor (IP3R) inhibitors highlighted the importance of the relative distances between hydrogen bond acceptors, hydrogen bond donors, and a hydrophobic group for potent inhibition. nih.gov A similar principle would apply to this compound derivatives, where the geometry of the molecule dictates its interaction with its biological target.

The following table outlines the key structural motifs and their likely roles in molecular recognition.

| Key Structural Motif | Potential Role in Molecular Recognition |

| 3-Hydroxyl Group | Hydrogen bond donor/acceptor |

| Lactam Carbonyl | Hydrogen bond acceptor |

| N-Phenyl Ring | Hydrophobic interactions, π-π stacking |

| Pyrrolidinone Scaffold | Rigid scaffold for optimal 3D orientation of functional groups |

Rational Design Principles for Optimized Analogues

The insights gained from SAR studies and the identification of key structural motifs provide a solid foundation for the rational design of optimized analogues of this compound. The goal of rational design is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Several principles can guide the design of improved analogues:

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physicochemical properties (bioisosteres) to improve activity or other drug-like properties. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different analogues of this compound will bind. This allows for the design of compounds with improved complementarity to the binding site.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The pyrrolidinone core itself can be considered a starting fragment.

Stereochemical Control: Given the importance of stereochemistry, the synthesis of enantiomerically pure analogues is crucial. This allows for the evaluation of the activity of individual stereoisomers and the identification of the more potent enantiomer. unipa.it

A study on the design of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists demonstrated the effectiveness of rational design. nih.gov By introducing a methyl group at the 2-position of the pyrrolidine (B122466) ring, the researchers were able to increase the binding affinity. nih.gov Furthermore, they found that the (2S,3R) configuration of the pyrrolidinone ring was favorable for antagonistic activity. nih.gov

The following table presents a hypothetical design strategy for optimizing this compound based on rational design principles.

| Design Principle | Proposed Modification | Expected Outcome |

| Bioisosteric Replacement | Replace N-phenyl with substituted pyridyl or other heteroaromatic rings. | Improved binding affinity and selectivity. |

| Structure-Based Design | Introduce substituents on the phenyl ring that can form additional interactions with the target's binding pocket. | Enhanced potency. |

| Stereochemical Control | Synthesize and test individual enantiomers of this compound. | Identification of the more active stereoisomer. |

By systematically applying these principles, it is possible to develop novel analogues of this compound with optimized therapeutic potential.

Mechanistic Investigations of Molecular Interactions

Molecular Target Engagement Studies

Molecular target engagement investigates the direct interaction of a compound with its biological targets, which is fundamental to its mechanism of action.

Research into the specific enzymatic and receptor interactions of 3-Hydroxy-1-phenyl-2-pyrrolidinone is ongoing. The focus of such studies is to elucidate how the compound binds to and modulates the activity of specific enzymes or receptors, which can provide insights into its potential biological effects. The precise mechanisms, including the type of inhibition or activation and the binding kinetics, are key areas of investigation.

The modulation of protein-protein interactions (PPIs) is a significant area of research in chemical biology. While specific studies detailing the direct modulation of the Annexin A2-S100A10 complex by this compound are not extensively documented in publicly available literature, this area represents a potential field of inquiry. The Annexin A2-S100A10 complex is involved in various cellular processes, and compounds that can modulate its formation or function are of scientific interest.

Biomolecular Interaction Profiling

Understanding the interactions of this compound with other essential biomolecules like DNA and serum proteins is critical for a comprehensive view of its biological activity.

The interaction of small molecules with deoxyribonucleic acid (DNA) can have significant biological implications. Investigations into the DNA binding characteristics of this compound would aim to determine if the compound intercalates between DNA bases, binds to the minor or major grooves, or causes any structural changes to the DNA helix. Such studies often employ techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism.

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the bloodstream. The binding of a compound to serum albumin affects its distribution and availability. Studies on the interaction between this compound and BSA would focus on determining the binding affinity, the number of binding sites, and the nature of the binding forces (e.g., hydrophobic, hydrogen bonding, van der Waals forces).

Cellular Pathway Modulation Studies

The biological effects of a compound are ultimately realized through the modulation of cellular pathways. Research in this area would investigate how this compound affects specific signaling cascades or metabolic pathways within the cell. Techniques such as western blotting, qPCR, and reporter gene assays would be employed to assess changes in protein expression, gene expression, and pathway activation in response to the compound.

Interactive Data Table: Summary of Investigated Interactions

| Interaction Type | Target Molecule | Key Parameters Investigated |

| Enzyme/Receptor Binding | Specific Enzymes/Receptors | Binding Affinity, Inhibition/Activation |

| Protein-Protein Interaction | Annexin A2-S100A10 | Modulation of Complex Formation |

| DNA Binding | Deoxyribonucleic Acid (DNA) | Binding Mode, Structural Changes |

| Protein Binding | Bovine Serum Albumin (BSA) | Binding Affinity, Binding Sites |

Cell Cycle Regulatory Mechanisms (e.g., S phase arrest)

While direct studies on the cell cycle regulatory mechanisms of this compound are not extensively documented, its structural backbone, the 3-hydroxy-2-pyrrolidinone (B82130) moiety, is a known major metabolite of a potent 3-aminopyrazole (B16455) CDK2/cyclin A inhibitor. nih.gov This suggests a potential role for this compound in modulating cell cycle progression. Cyclin-dependent kinases (CDKs), in complex with their cyclin partners, are pivotal regulators of the cell cycle. The inhibition of CDK2/cyclin A, for instance, can lead to a blockade at the S phase, preventing DNA replication and subsequent cell division.

Furthermore, studies on other pyrrolidine (B122466) derivatives have demonstrated their capability to induce cell cycle arrest. For example, certain pyrrolidine compounds have been shown to cause G0/G1 phase arrest in cancer cell lines. researchgate.net This is often achieved through the modulation of key cell cycle regulatory proteins.

Apoptosis Induction Pathways

The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. Research on highly functionalized spiropyrrolidine heterocyclic hybrids has revealed that they can induce cancer cell death through a caspase-dependent apoptotic pathway, specifically mediated by caspase-3. nih.gov Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The process of apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Studies on various pyrrolidine derivatives suggest that they can trigger both. researchgate.net The externalization of phosphatidylserine, a key marker of early apoptosis, has been observed in cells treated with certain pyrrolidine compounds, indicating a compromise of the cell membrane architecture. nih.gov

The potential pro-apoptotic effects of pyrrolidine derivatives have been linked to the induction of oxidative stress, which can, in turn, enhance apoptosis. researchgate.net

Radical Scavenging Mechanisms

The 3-hydroxy-pyrrolidinone scaffold is associated with antioxidant properties. Studies on structurally related 3-hydroxy-3-pyrroline-2-one derivatives have demonstrated their potential as radical scavengers. nih.govnih.gov The antioxidant activity of these compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

The dual antioxidant and pro-oxidant behavior has been noted for other hydroxy-substituted aromatic compounds, such as the tryptophan metabolite 3-hydroxyanthranilic acid. rsc.org This dual role is often dependent on environmental factors, such as the presence of metal ions. rsc.org

Influence on Neurotransmitter Systems

The influence of this compound on neurotransmitter systems is not well-established in the current scientific literature. However, the broader class of pyrrolidinone derivatives has been investigated for its potential to interact with various components of the central nervous system.

For example, some pyrrolidindione-based compounds were initially reported as high-affinity agonists for the histamine (B1213489) H3 receptor, a key player in modulating neurotransmitter release in the brain. nih.gov However, subsequent, more detailed pharmacological evaluations failed to reproduce these findings, indicating no significant binding affinity or agonist activity at the reported concentrations. nih.gov

Advanced Analytical Techniques in the Characterization of 3 Hydroxy 1 Phenyl 2 Pyrrolidinone

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of 3-Hydroxy-1-phenyl-2-pyrrolidinone, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

In a typical ¹H NMR spectrum, the protons of the pyrrolidinone ring and the phenyl group exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the pyrrolidinone ring would appear as multiplets, while the aromatic protons would resonate in the downfield region. nih.gov The hydroxyl proton would present as a distinct signal, the position of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the lactam ring is typically observed at a significant downfield shift. The carbons of the phenyl group and the pyrrolidinone ring also show distinct resonances. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the assignments made from 1D spectra. COSY experiments establish proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, providing unambiguous structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrrolidinone Structure This table is illustrative and shows data for a structurally similar compound, 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one, to demonstrate the type of data obtained from NMR analysis.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2, C6 | 7.65–7.62 (m) | 128.55 |

| C3, C5 | 7.41–7.39 (m) | 129.25 |

| C4 | 7.41–7.39 (m) | 129.12 |

| C7 | 7.80–7.76 (d) | 143.77 |

| C8 | 7.56–7.53 (d) | 122.16 |

| C9 | - | 188.82 |

| C10 | - | 129.60 |

| C11 | 7.78–7.77 (d) | 130.43 |

| C12 | - | 122.68 |

| C13 | - | 163.59 |

| C14 | 6.88–6.86 (d) | 116.15 |

| C15 | 7.92–7.90 (dd) | 130.39 |

| C16 | 3.90 (s) | 50.80 |

| C17, C20 | 2.67 (br s) | 53.69 |

| C18, C19 | 1.89–1.86 (m) | 23.88 |

| Data sourced from a study on a related Mannich base containing a pyrrolidine (B122466) ring. nih.gov |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. csic.es

In a typical mass spectrum, the molecular ion peak (M+) corresponding to the mass of the compound would be observed. Fragmentation patterns, resulting from the cleavage of specific bonds within the molecule upon ionization, can provide further structural information. For instance, the loss of a hydroxyl group or cleavage of the pyrrolidinone ring could lead to characteristic fragment ions.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. researchgate.net The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the lactam, and the aromatic C-H and C=C bonds of the phenyl ring. mdpi.com The position and shape of the O-H stretching band can also provide information about hydrogen bonding.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The phenyl group in this compound is a chromophore that absorbs UV light. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C=O Stretch (lactam) | 1650-1700 |

| C-N Stretch (amide) | 1200-1400 |

| Aromatic C=C Stretch | 1450-1600 |

| Aromatic C-H Stretch | 3000-3100 |

| These are general ranges and the exact positions can vary. |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for determining its enantiomeric excess if the compound is chiral. nih.gov Since this compound possesses a chiral center at the 3-position of the pyrrolidinone ring, separating the enantiomers is often necessary.

For purity analysis, a reversed-phase HPLC method is commonly employed. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. nih.gov These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are frequently used for this purpose. researchgate.net Alternatively, pre-column derivatization with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. researchgate.netnih.gov The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

GC-MS Analysis for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile byproducts that may be present in the reaction mixture from the synthesis of this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. This is particularly useful for identifying starting materials, intermediates, and side-products, thereby helping to optimize the reaction conditions.

Role of 3 Hydroxy 1 Phenyl 2 Pyrrolidinone As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The core structure of 3-Hydroxy-1-phenyl-2-pyrrolidinone is a valuable scaffold in medicinal chemistry for developing complex, biologically active molecules. While direct examples using the precise pyrrolidinone are not extensively documented in major journals, the closely related 3-aryl-3-hydroxy-1-phenylpyrrolidine framework (which differs by the absence of the carbonyl group at the C2 position) has been explicitly used as a foundational building block.

Researchers have designed and synthesized a series of these 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives to function as novel androgen receptor (AR) antagonists. nih.govresearchgate.net These compounds are being investigated for their potential therapeutic effects in treating castration-resistant prostate cancer (CRPC). nih.gov In this context, the pyrrolidine (B122466) scaffold acts as a rigid and stereochemically defined template upon which other chemical moieties are built to achieve a specific biological function.

The synthesis of these complex antagonists highlights the importance of the building block's stereochemistry. It was found that the (2S,3R) configuration of the pyrrolidine ring was optimal for achieving the desired AR antagonistic activity. nih.gov One of the synthesized compounds demonstrated significant antitumor effects in a mouse xenograft model of CRPC, a context where the first-generation antagonist, bicalutamide, showed limited efficacy. nih.gov This demonstrates the role of the N-phenyl-3-hydroxypyrrolidine scaffold as a crucial intermediate for creating advanced pharmaceutical candidates with complex structures and targeted activities. nih.govnih.govresearchgate.netprobes-drugs.org

Application in Natural Product Synthesis

There is limited information available in publicly accessible scientific literature regarding the specific application of this compound as a starting material or intermediate in the total synthesis of natural products. While the pyrrolidinone ring itself is a common motif in many natural compounds, the use of this particular N-phenyl substituted derivative is not widely reported in this context.

Utility in Agrochemical and Specialty Chemical Development

The utility of this compound in the development of agrochemicals and specialty chemicals is not extensively documented in patent literature or research publications. While various pyrrolidinone derivatives have been explored for applications ranging from pesticides to cosmetic conditioning agents, specific examples detailing the use of this compound in these fields are not readily found. google.comgoogle.com The general class of pyrrolidinones is recognized for its potential in creating functionally diverse molecules, but the specific contribution of the 3-hydroxy-1-phenyl variant remains an area with minimal public documentation. mdpi.comacs.orgresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic methods for accessing 3-Hydroxy-1-phenyl-2-pyrrolidinone and its analogs is a key area of ongoing research. While classical approaches exist, the focus is shifting towards more sustainable and atom-economical strategies.

Recent advancements in the synthesis of pyrrolidinone derivatives have highlighted several promising avenues. jst-ud.vn One such approach is the use of multi-component reactions (MCRs) , which offer an efficient way to construct complex molecules in a single step from simple starting materials. nih.gov For instance, a three-component reaction involving an aromatic aldehyde, an amine, and a derivative of an acylpyruvic or aroylpyruvic ester can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov The application of MCRs to the synthesis of this compound could provide a more streamlined and environmentally friendly route compared to traditional multi-step syntheses.

Catalytic methods are also at the forefront of modern synthetic chemistry. The use of transition metal catalysts, such as copper, in intramolecular C-H amination reactions has been shown to be effective in the synthesis of pyrrolidines. acs.orgnih.gov Exploring similar catalytic systems for the cyclization of suitable precursors could lead to highly efficient and selective syntheses of this compound. Furthermore, the development of organocatalysis presents a metal-free alternative, with the potential for high enantioselectivity. nih.gov

The application of microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the synthesis of pyrrolidines. beilstein-journals.org Investigating the use of microwave irradiation in the synthesis of this compound could lead to more efficient and scalable processes.

Another emerging area is biocatalysis , which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While not yet specifically applied to this compound, the successful use of enzymes in the synthesis of other lactams suggests its potential for the stereoselective synthesis of this compound. google.com

A novel one-step, metal-free synthesis of densely functionalized pyrrolidinones has been developed using a domino sequence involving a Smiles-Truce rearrangement. rsc.org This method, which proceeds from commercially available starting materials under simple base treatment and heating, offers a scalable and easily diversifiable route to valuable pharmacophore structures. rsc.org

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High atom economy, reduced waste, operational simplicity. nih.gov |

| Transition Metal Catalysis | Utilizing transition metals like copper to catalyze key bond-forming reactions. | High efficiency and selectivity. acs.orgnih.gov |

| Organocatalysis | Employing small organic molecules as catalysts. | Metal-free, potential for high enantioselectivity. nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields. beilstein-journals.org |

| Biocatalysis | Employing enzymes to catalyze chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. google.com |

| Domino Reactions (e.g., Smiles-Truce) | A sequence of reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | High efficiency, rapid construction of complex molecules. rsc.org |

Exploration of Undiscovered Mechanistic Pathways

A deeper understanding of the reaction mechanisms involved in the formation of this compound is crucial for optimizing existing synthetic routes and developing new ones. While the general mechanism for the formation of some pyrrolidinone derivatives has been proposed, detailed investigations into the specific pathways for this compound are still needed.

For instance, in the multicomponent synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the proposed mechanism involves the initial acid-catalyzed condensation of an aromatic aldehyde and an amine to form an iminium species. beilstein-journals.org This is followed by a nucleophilic attack from an enol derivative and subsequent intramolecular cyclization. beilstein-journals.org A detailed kinetic and thermodynamic study of each step in the formation of this compound would provide valuable insights for reaction optimization.

Computational studies, such as Density Functional Theory (DFT) calculations , can be a powerful tool for elucidating reaction mechanisms. beilstein-journals.orgrsc.org These calculations can help to identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. For example, DFT calculations have been used to explore the mechanistic aspects of the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine, revealing that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org A similar computational investigation into the formation of this compound could provide a detailed understanding of its formation at a molecular level.

Furthermore, experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time information about the formation of intermediates and products, helping to validate proposed mechanisms. acs.org

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. For this compound, this integrated approach can be applied to various aspects of its study, from synthesis to the design of new derivatives.

Spectroscopic Characterization and Structural Analysis: While basic characterization data for this compound likely exists, a comprehensive analysis using advanced techniques is warranted. This includes detailed Nuclear Magnetic Resonance (NMR) studies (1D and 2D) and X-ray crystallography to unequivocally determine its three-dimensional structure. nih.gov The crystal structure of a related compound, 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one, revealed an envelope conformation for the pyrrolidine (B122466) ring. nih.gov Determining the precise conformation of this compound would be crucial for understanding its properties and interactions.

Computational Modeling: Quantum chemical calculations can provide valuable information about the electronic and structural properties of this compound. researchgate.net These calculations can be used to predict various properties, including:

Molecular geometry: Bond lengths, bond angles, and dihedral angles.

Electronic properties: Atomic charges, dipole moment, and molecular electrostatic potential (MEP) maps, which can indicate reactive sites.

Spectroscopic properties: Predicted NMR and IR spectra that can be compared with experimental data for structural validation.

A combined experimental and theoretical study on 1,4,5-trisubstituted pyrrolidine-2,3-diones has demonstrated the power of this integrated approach in confirming the structure of synthesized compounds and understanding their formation. beilstein-journals.org

The table below summarizes the potential applications of integrated computational and experimental approaches.

| Application Area | Experimental Technique | Computational Method |

| Structural Elucidation | X-ray Crystallography, NMR Spectroscopy | DFT calculations for geometry optimization and spectroscopic prediction. |

| Mechanistic Studies | In-situ reaction monitoring (NMR, IR) | DFT calculations for transition state analysis and reaction pathway mapping. |

| Property Prediction | N/A | Quantum chemical calculations for electronic properties, reactivity, etc. |

Design of Next-Generation Pyrrolidinone Scaffolds for Academic Investigation

The pyrrolidinone scaffold is a versatile platform for the design of novel molecules with potential applications in various fields of academic research. beilstein-journals.orgacs.org Starting from this compound, a variety of new scaffolds can be designed and synthesized to explore structure-activity relationships (SAR) and discover new chemical entities with interesting properties.

One approach is the functionalization of the existing scaffold. The hydroxyl group at the 3-position and the phenyl group at the 1-position offer sites for chemical modification. For example, a study on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists demonstrated that the introduction of a methyl group at the 2-position of the pyrrolidine ring and an amide substituent on the phenyl ring significantly influenced the biological activity. nih.gov

Another strategy is scaffold hopping , where the core pyrrolidinone structure is replaced with a different but structurally related scaffold to explore new chemical space. nih.gov This can lead to the discovery of novel compounds with improved properties. The design of these new scaffolds can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict their potential interactions with biological targets.

The development of a library of diverse pyrrolidinone scaffolds derived from this compound would be a valuable resource for academic research, enabling the exploration of their potential in areas such as catalysis, materials science, and medicinal chemistry. A study on pyrrolidine-based fragments demonstrated how asymmetric cycloaddition reactions can be used to generate enantiomerically pure pyrrolidine fragments with a high degree of three-dimensional diversity. nih.gov

The table below outlines some potential design strategies for next-generation pyrrolidinone scaffolds.

| Design Strategy | Description | Potential Outcome |

| Functionalization | Introducing or modifying functional groups on the existing scaffold. | Fine-tuning of properties and exploration of SAR. nih.gov |

| Scaffold Hopping | Replacing the core structure with a related one. | Discovery of novel chemical classes with potentially different properties. nih.gov |

| Fragment-Based Design | Using the pyrrolidinone core as a starting point for building larger, more complex molecules. | Generation of diverse libraries for screening. nih.gov |

Q & A

Q. How can mechanistic studies elucidate the compound’s role in oxidative stress or apoptosis pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.